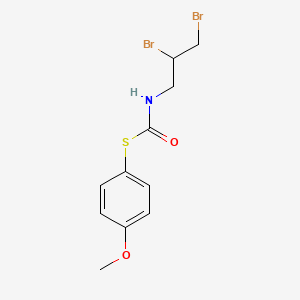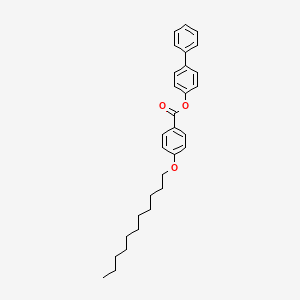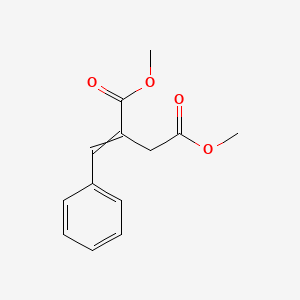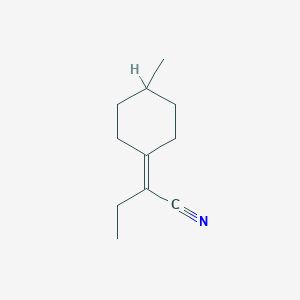![molecular formula C23H50BrNO2 B14482529 2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide CAS No. 65845-28-5](/img/structure/B14482529.png)
2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil phases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide typically involves the reaction of hexadecyloxyethanol with N,N,N-trimethylethan-1-aminium bromide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reactants are mixed in precise stoichiometric ratios, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity. The final product is then purified using methods such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate or sodium chloride can be used to substitute the bromide ion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various salts.
Wissenschaftliche Forschungsanwendungen
2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: This compound is employed in cell culture and molecular biology experiments due to its ability to disrupt cell membranes.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of 2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide involves its interaction with lipid membranes. The hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, leading to cell lysis or increased permeability. The compound can also interact with proteins and other biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a shorter hydrophobic tail.
Dodecyltrimethylammonium bromide (DTAB): Another quaternary ammonium compound with a shorter alkyl chain.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of an ether linkage, which imparts distinct physicochemical properties. These properties make it particularly effective as a surfactant and antimicrobial agent compared to its counterparts.
Eigenschaften
CAS-Nummer |
65845-28-5 |
|---|---|
Molekularformel |
C23H50BrNO2 |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
2-(2-hexadecoxyethoxy)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C23H50NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-22-23-26-21-19-24(2,3)4;/h5-23H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XCCZNWXJOYKOFO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCCOCC[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)



![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)
![O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine](/img/structure/B14482481.png)
![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)

![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)

![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)



